molecular formula C9H12FN B14306595 N-Benzyl-1-fluoro-N-methylmethanamine CAS No. 113509-67-4

N-Benzyl-1-fluoro-N-methylmethanamine

Cat. No.: B14306595
CAS No.: 113509-67-4
M. Wt: 153.20 g/mol
InChI Key: QJSSOPIUWBXOFZ-UHFFFAOYSA-N
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Description

N-Benzyl-1-fluoro-N-methylmethanamine: is an organic compound that belongs to the class of amines. It features a benzyl group attached to a nitrogen atom, which is also bonded to a fluorine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing N-Benzyl-1-fluoro-N-methylmethanamine involves the nucleophilic substitution of a benzyl halide with a fluorinated amine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.

    Reductive Amination: Another method involves the reductive amination of benzaldehyde with a fluorinated amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-1-fluoro-N-methylmethanamine can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides, are used under appropriate conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-1-fluoro-N-methylmethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Benzyl-1-fluoro-N-methylmethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can influence its binding affinity and reactivity, leading to specific biological or chemical outcomes. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction.

Comparison with Similar Compounds

    N-Benzyl-1-chloro-N-methylmethanamine: Similar structure but with a chlorine atom instead of fluorine.

    N-Benzyl-1-bromo-N-methylmethanamine: Similar structure but with a bromine atom instead of fluorine.

    N-Benzyl-1-iodo-N-methylmethanamine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: N-Benzyl-1-fluoro-N-methylmethanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

113509-67-4

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

N-(fluoromethyl)-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C9H12FN/c1-11(8-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

QJSSOPIUWBXOFZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CF

Origin of Product

United States

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